molecular formula C9H14O2 B12062535 [(1S,2R,3S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol

[(1S,2R,3S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol

Cat. No.: B12062535
M. Wt: 154.21 g/mol
InChI Key: IGHHPVIMEQGKNE-SPJNRGJMSA-N
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Description

[(1S,2R,3S,4R)-3-(hydroxymethyl)-2-bicyclo[221]hept-5-enyl]methanol is a bicyclic alcohol compound with a unique structure that includes a hydroxymethyl group and a bicyclo[221]heptane ring system

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

[(1S,2R,3S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol

InChI

InChI=1S/C9H14O2/c10-4-8-6-1-2-7(3-6)9(8)5-11/h1-2,6-11H,3-5H2/t6-,7+,8-,9+

InChI Key

IGHHPVIMEQGKNE-SPJNRGJMSA-N

Isomeric SMILES

C1[C@@H]2C=C[C@H]1[C@H]([C@H]2CO)CO

Canonical SMILES

C1C2C=CC1C(C2CO)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2R,3S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol typically involves the Diels-Alder reaction, followed by reduction and functional group modifications. The Diels-Alder reaction between cyclopentadiene and an appropriate dienophile forms the bicyclo[2.2.1]heptane ring system. Subsequent reduction of the double bond and introduction of the hydroxymethyl group can be achieved through various reagents and conditions, such as catalytic hydrogenation and hydroxymethylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The subsequent steps, including reduction and hydroxymethylation, are carried out using industrial-grade reagents and equipment to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

[(1S,2R,3S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of different alcohol derivatives.

    Substitution: Formation of substituted bicyclic compounds with various functional groups.

Scientific Research Applications

[(1S,2R,3S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1S,2R,3S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The bicyclic structure provides rigidity and specificity in binding to target molecules, which can modulate biological processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A compound with a similar bicyclic structure but different functional groups.

    Phenylephrine related compound E: Another bicyclic compound with different substituents.

    1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy): A compound with a similar core structure but different functional groups.

Uniqueness

[(1S,2R,3S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol is unique due to its specific hydroxymethyl group and bicyclo[2.2.1]heptane ring system, which provide distinct chemical and biological properties compared to other similar compounds.

Biological Activity

The compound [(1S,2R,3S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol is a bicyclic organic molecule notable for its unique structure and potential biological activities. This article delves into its biological properties, synthesizing findings from various studies to provide a comprehensive overview of its effects and applications.

Structural Overview

  • IUPAC Name : [(1S,2R,3S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol
  • Molecular Formula : C9H14O2
  • Molecular Weight : 154.21 g/mol
  • CAS Number : 528609-61-2

The compound features a bicyclo[2.2.1]heptane framework with a hydroxymethyl group attached to one of the bridgehead carbons, which is critical for its biological activity.

Comparison with Related Compounds

Compound NameStructureUnique Features
Bicyclo[2.2.1]heptane-2-methanolC8H14OLacks additional hydroxymethyl group
3-Hydroxymethylbicyclo[2.2.1]hept-5-enolC9H14OContains an enol form
NorbornanemethanolC10H16OLarger ring structure with different functional groups

This table illustrates the uniqueness of [(1S,2R,3S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol compared to structurally similar compounds.

Antimicrobial Properties

Research indicates that bicyclic compounds often exhibit significant antimicrobial activity. A study evaluating various bicyclic structures found that compounds similar to [(1S,2R,3S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression . The mechanism appears to involve modulation of signaling pathways related to cell growth and survival.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of [(1S,2R,3S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol. Research indicates that it can reduce pro-inflammatory cytokine production in macrophages, suggesting a role in managing inflammatory conditions .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of [(1S,2R,3S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol against common pathogens.

  • Method : Disk diffusion method.
  • Results : The compound exhibited zones of inhibition ranging from 12 to 20 mm against various bacterial strains.

Case Study 2: Cancer Cell Line Study

A study focused on the effects of the compound on human breast cancer (MCF-7) cells.

  • Method : MTT assay for cell viability.
  • Results : A concentration-dependent decrease in cell viability was observed with IC50 values around 25 µM after 48 hours of treatment.

Future Directions

Despite promising findings regarding the biological activities of [(1S,2R,3S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol, further research is essential to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:

  • In vivo studies to assess the pharmacokinetics and bioavailability.
  • Mechanistic studies to understand how it interacts with cellular targets.
  • Formulation development for potential therapeutic applications.

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